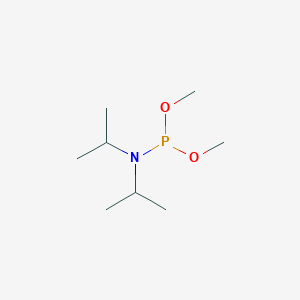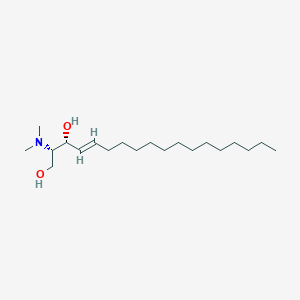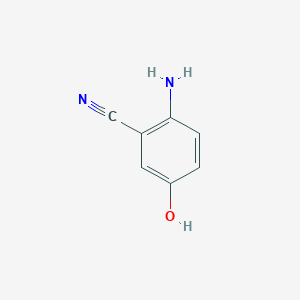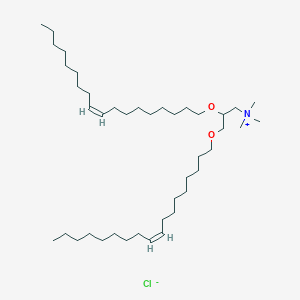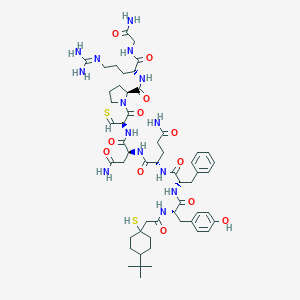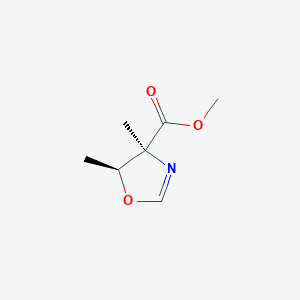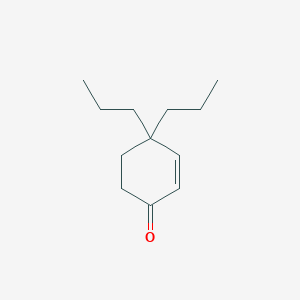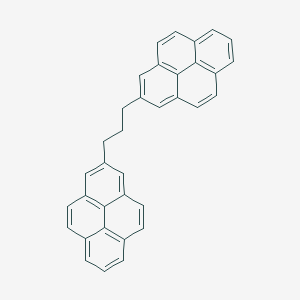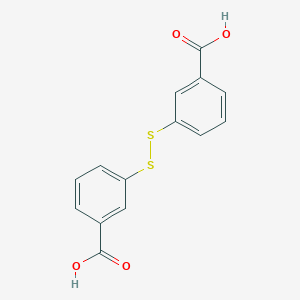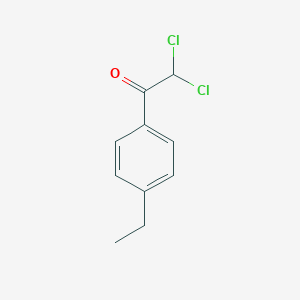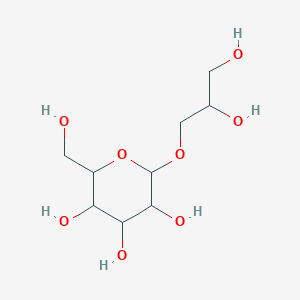
3-β-D-ガラクトシル-sn-グリセロール
説明
(2R)-1-O-beta-D-Galactopyranosylglycerol is a glycosylglycerol.
2-(2,3-Dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Homo sapiens with data available.
科学的研究の応用
- ガラクトシルグリセロールは、核磁気共鳴(NMR)研究用のビセル調製に使用されます。ビセルは、細胞膜を模倣した脂質ベースのシステムであり、膜特性やタンパク質相互作用を理解するために役立ちます .
- 構造化モノガラクトシルグリセロール(MGDG)は、ガラクトシルグリセロールとピノレン酸から生成されます。この構造化脂質は、特にピノレン酸のような健康増進脂肪酸の文脈における富化研究に使用されます .
- ガラクトシルグリセロールは、グリセロールの合成における最初のステップから最後のステップまでです。それは、1,2-ジアシル-3-β-D-ガラクトシル-sn-グリセロールから変換されます .
膜生体物理学およびNMR研究
構造脂質研究
ガラクトース代謝および酵素研究
グリセロールの合成
作用機序
Target of Action
The primary targets of 3-beta-D-Galactosyl-sn-glycerol, also known as Galactosylglycerol, are enzymes involved in glycerolipid metabolism . These include galactolipase (EC 3.1.1.26) , galactosyldiacylglycerol alpha-2,3-sialyltransferase , and galactolipid galactosyltransferase . These enzymes play crucial roles in the hydrolysis of carboxylic ester bonds, the transfer of glycosyl groups, and the synthesis of galactolipids, respectively .
Mode of Action
Galactosylglycerol interacts with its target enzymes to facilitate various biochemical reactions. For instance, galactolipase catalyzes the hydrolysis of 1,2-diacyl-3-β-D-galactosyl-sn-glycerol, producing 3-β-D-galactosyl-sn-glycerol and two carboxylates . On the other hand, galactosyldiacylglycerol alpha-2,3-sialyltransferase transfers N-acetylneuraminate to 1,2-diacyl-3-beta-D-galactosyl-sn-glycerol .
Biochemical Pathways
The compound is involved in the galactose metabolism and glycerolipid metabolism pathways . In the galactose metabolism pathway, it participates in the synthesis and degradation of various galactose-containing compounds. In the glycerolipid metabolism pathway, it is involved in the formation and breakdown of glycerolipids .
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability and can be distributed throughout the body via the bloodstream.
Result of Action
The molecular and cellular effects of Galactosylglycerol’s action are primarily related to its role in the metabolism of galactose and glycerolipids . By participating in these metabolic pathways, it contributes to the synthesis and degradation of various bioactive compounds, influencing cellular functions and physiological processes.
生化学分析
Biochemical Properties
3-beta-D-Galactosyl-sn-glycerol interacts with several enzymes, proteins, and other biomolecules. It is involved in the reactions catalyzed by the enzyme galactolipid galactosyltransferase and galactolipase . These enzymes belong to the family of glycosyltransferases and hydrolases, respectively .
Cellular Effects
Given its involvement in glycerolipid metabolism , it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3-beta-D-Galactosyl-sn-glycerol involves its role in enzymatic reactions. For instance, it acts as a substrate for the enzyme galactolipid galactosyltransferase . This enzyme adds a galactosyl group to the diacylglycerol .
Metabolic Pathways
3-beta-D-Galactosyl-sn-glycerol is involved in the galactose metabolism and glycerolipid metabolism pathways . It interacts with enzymes such as galactolipid galactosyltransferase and galactolipase .
特性
IUPAC Name |
2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJUPBDCSOGIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (2R)-1-O-beta-D-Galactopyranosylglycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16232-91-0 | |
| Record name | (2R)-1-O-beta-D-Galactopyranosylglycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.5 - 141.5 °C | |
| Record name | (2R)-1-O-beta-D-Galactopyranosylglycerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038664 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of Galactosylglycerol in photosynthetic organisms?
A2: In plants and algae, Galactosylglycerol, particularly its acylated derivatives (monogalactosyldiacylglycerols and digalactosyldiacylglycerols), are major components of chloroplast membranes. [] They play a crucial role in maintaining the structure and function of these membranes, which are essential for photosynthesis.
Q2: Can Galactosylglycerol act as a compatible solute?
A3: Yes, in some organisms like the alga Ochromonas malhamensis, Galactosylglycerol plays a crucial role in osmotic regulation by acting as a compatible solute. [] It accumulates in the cells to balance osmotic pressure under stress conditions like high salinity.
Q3: How does the pool size of Galactosylglycerol relate to osmotic balance in Ochromonas malhamensis?
A4: In Ochromonas malhamensis, osmotic balance is directly controlled by fluctuations in the intracellular pool size of α-galactosylglycerol (isofloridoside). [] When the external osmotic pressure increases, the pool size of isofloridoside also increases to maintain cellular integrity.
Q4: How is the turnover rate of the Galactosylglycerol pool regulated in Ochromonas malhamensis?
A5: The turnover rate of the Galactosylglycerol pool in Ochromonas malhamensis is directly related to the pool size and is regulated by enzymes involved in both its formation and degradation. []
Q5: What is the structural difference between floridoside and isofloridoside, and which one is more common in Ochromonas malhamensis?
A6: Both floridoside and isofloridoside are galactosylglycerols. The key difference lies in the glycosidic linkage between galactose and glycerol. Floridoside has an α-1,1 linkage, while isofloridoside has an α-1,2 linkage. Ochromonas malhamensis primarily accumulates isofloridoside for osmotic balance. []
Q6: Which enzymes are involved in the biosynthesis of floridoside and isofloridoside in the red alga Galdieria sulphuraria?
A7: In Galdieria sulphuraria, floridoside and isofloridoside biosynthesis involves two trehalose 6-phosphate synthase-like enzymes. [] Gasu_26940 encodes a floridoside phosphate synthase/phosphatase, while Gasu_10960 encodes an isofloridoside phosphate synthase/phosphatase. These enzymes catalyze the formation of the respective galactosylglycerols.
Q7: How does the expression of the Gasu_10960 gene from Galdieria sulphuraria affect salt tolerance in the cyanobacterium Synechocystis sp. PCC 6803?
A8: Introducing the Gasu_10960 gene, encoding an isofloridoside phosphate synthase/phosphatase, into a salt-sensitive Synechocystis sp. PCC 6803 mutant enhances its salt tolerance. [] This increased tolerance is attributed to the accumulation of isofloridoside within the cyanobacterial cells.
Q8: How do monogalactosyldiacylglycerols (MGDG) and digalactosyldiacylglycerols (DGDG) contribute to the functionality of wheat flour?
A9: MGDG and DGDG, found in wheat flour, significantly influence its baking quality. [] They contribute to dough properties and final bread volume by interacting with gluten proteins.
Q9: What is the specificity of the monoclonal antibody MG405 developed against wheat diacylgalactosylglycerols?
A10: The monoclonal antibody MG405 exhibits specificity towards the entire MGDG molecule rather than individual components like galactose, glycerol, or specific fatty acids. [] This makes it a valuable tool for detecting and quantifying MGDG in various samples.
Q10: Does plasma cofactor β2-glycoprotein I (β2GPI) affect the binding of MG405 to MGDG?
A11: While β2GPI is a known plasma cofactor for some antibodies, its impact on MG405 binding to MGDG is minimal. [] Other plasma components might play a more significant role in influencing this interaction.
Q11: Can sheep pancreatic enzymes degrade plant-derived galactosyl diglycerides?
A12: Yes, studies show that saline extracts of sheep pancreas can break down galactosyl diglycerides from spinach leaves. [] This degradation process involves the hydrolysis of acyl ester bonds and further breakdown by α- and β-galactosidases.
Q12: What are the products of monogalactosyl diglyceride and digalactosyl diglyceride hydrolysis by sheep pancreatic enzymes?
A13: The initial hydrolysis of monogalactosyl diglyceride and digalactosyl diglyceride by sheep pancreatic enzymes occurs at the sn-1 position. [] This results in the formation of monogalactosyl monoglyceride and digalactosyl monoglyceride, respectively. These intermediates can be further degraded to corresponding galactosylglycerols and ultimately to galactose and glycerol.
Q13: Which animal species exhibits the highest enzymatic activity towards monogalactosyl diglyceride and digalactosyl diglyceride?
A14: Comparing sheep, rat, and guinea pig tissues, guinea pig tissues demonstrate the highest activity towards both monogalactosyl diglyceride and digalactosyl diglyceride. [] Interestingly, across all species studied, the pancreas consistently showed higher activity than the intestine.
Q14: What is the structure of the unusual teichoic acid found in the cell wall of Bacillus coagulans AHU 1366?
A15: The teichoic acid in Bacillus coagulans AHU 1366 is unique as it consists of a poly(galactosylglycerol phosphate) chain with additional glycerol phosphate groups. [, ] Monomeric units of 1-O-beta-D-galactopyranosylglycerol monophosphate are linked through phosphodiester bonds. Notably, roughly every other galactosyl unit has a glycerol phosphate attached to its C3 atom.
Q15: How is the teichoic acid linked to peptidoglycan in the cell wall of Bacillus coagulans AHU 1366?
A16: In Bacillus coagulans AHU 1366, the poly(galactosylglycerol phosphate) chain of the teichoic acid connects to peptidoglycan through a unique linkage unit. [] This linker comprises bis(glycerol phosphate)-3-glucosyl(beta 1----4)N-acetylglucosamine, forming a bridge between these two essential cell wall components.
Q16: What is the structure of the teichoic acid found in the cell wall of Actinomadura cremea INA 292, and how is it different from typical teichoic acids?
A17: Actinomadura cremea INA 292 possesses a teichoic acid with a distinct structure compared to conventional ones. [] It consists of a poly(galactosylglycerol phosphate) chain, where 1-O-beta-D-galactopyranosylglycerol monophosphate units are connected by phosphodiester linkages between glycerol C3 and galactose C6 atoms. The distinctive feature is the presence of a glycerol phosphate residue on approximately every other galactosyl unit at its C3 atom.
Q17: What is the significance of 1,2-di-O-alpha-linolenoyl-3-O-beta-D-galactopyranosyl-sn-glycerol (1) in dog rose and other plants?
A18: 1,2-di-O-alpha-linolenoyl-3-O-beta-D-galactopyranosyl-sn-glycerol (1) is a galactolipid found in dog rose (Rosa canina) and various other plants. [] Studies suggest that it plays a significant role in the anti-inflammatory activity of dog rose, which is traditionally used for treating inflammatory conditions like arthritis.
Q18: Which vegetables are good sources of the galactolipid 1,2-di-O-alpha-linolenoyl-3-O-beta-D-galactopyranosyl-sn-glycerol (1)?
A19: Several vegetables are good sources of 1,2-di-O-alpha-linolenoyl-3-O-beta-D-galactopyranosyl-sn-glycerol (1). These include legumes like common beans and peas, leafy greens like kale, leek, parsley, perilla, and spinach, stem vegetables like asparagus, broccoli, and Brussels sprouts, and fruit vegetables such as chili, bell pepper, and pumpkin. []
Q19: How does the galactolipid 1,2-di-O-alpha-linolenoyl-3-O-beta-D-galactopyranosyl-sn-glycerol (1) contribute to potential health benefits?
A20: Research suggests that 1,2-di-O-alpha-linolenoyl-3-O-beta-D-galactopyranosyl-sn-glycerol (1) possesses potential health-promoting properties, including anti-tumor and anti-inflammatory activities. [] These properties make it a promising candidate for further investigation as a nutraceutical.
Q20: How does the bacterial metabolite M874 monogalactoglycerolipid protect cells against damage induced by 5-aminolevulinic acid (ALA) and light?
A21: M874 monogalactoglycerolipid (di-O-12-methyl-tetradecanoyl-3-O-beta-D-galactopyranosyl-sn-glycerol), a bacterial metabolite, acts as an antioxidant. [] It protects cells from damage caused by ALA and light, which can lead to the accumulation of reactive oxygen species and subsequent cellular injury.
Q21: How does the co-culture of radish with a glycolipid-producing bacterium affect ALA-induced cellular injury?
A22: Co-culturing radish with Microbacterium sp. M874, a glycolipid-producing bacterium, can significantly reduce ALA-induced cellular damage in radish. [] This protective effect is enhanced by promoting adhesion between the bacterium and radish using a polysaccharide flocculant.
Q22: What is the role of monogalactoglycerolipids in Corynebacterium and radish exposed to ALA?
A23: Corynebacterium and radish naturally produce monogalactoglycerolipids that exhibit potent antioxidant properties, similar to M874 glycolipid. [] These endogenous glycolipids might contribute to cellular protection against ALA-induced damage, even though they are present in low concentrations.
Q23: How does the glyceroglycolipid produced by Microbacterium sp. M874 contribute to its resistance to various stresses?
A24: Microbacterium sp. M874 produces a glyceroglycolipid, di-O-12-methyl-tetradecanoyl-3-O-beta-D-galactopyranosyl-sn-glycerol, which significantly contributes to its resistance against oxidative stress, heat, ethanol, and other stressors. [] This glycolipid acts as an antioxidant, protecting the bacterium from damage caused by reactive oxygen species.
Q24: What happens to the intracellular level of the glyceroglycolipid in Microbacterium sp. M874 upon exposure to tBHP?
A25: Interestingly, even after exposure to tBHP, the intracellular level of the protective glyceroglycolipid in Microbacterium sp. M874 remains relatively stable for several hours. [] This suggests a robust mechanism for maintaining the glycolipid's antioxidant activity and protecting the bacterium from oxidative damage.
Q25: How does light intensity affect ALA-induced cytotoxicity in Corynebacterium flavescens ATCC 10340?
A28: The severity of ALA-induced cytotoxicity in Corynebacterium flavescens ATCC 10340 increases with higher light intensity. [] This suggests that light enhances the phototoxic effects of porphyrins accumulated due to ALA exposure.
Q26: What are the key structural features of Galactosylglycerol?
A29: Galactosylglycerol consists of a glycerol molecule linked to a galactose sugar molecule via a β-glycosidic bond at the C-3 position of glycerol. [, , ] The glycerol molecule has three hydroxyl groups, two of which are often esterified with fatty acids in naturally occurring galactolipids.
Q27: What is the molecular formula and weight of Galactosylglycerol?
A27: The molecular formula of Galactosylglycerol is C9H18O8, and its molecular weight is 254.23 g/mol.
Q28: How is the structure of Galactosylglycerol typically elucidated?
A31: The structure of Galactosylglycerol and its derivatives can be elucidated using various analytical techniques. These include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography (GC) coupled with MS. [, , , , ]
Q29: What are the main spectroscopic characteristics of Galactosylglycerol?
A32: NMR spectroscopy, particularly 1H and 13C NMR, is crucial for identifying and characterizing Galactosylglycerol. [, , ] Characteristic chemical shifts and coupling constants provide valuable information about the molecule's structure and conformation.
Q30: Can you provide examples of analytical methods used to quantify Galactosylglycerol in various matrices?
A33: High-performance liquid chromatography (HPLC) is commonly employed for the quantification of Galactosylglycerol and related compounds in complex mixtures. [] Different detection methods, including evaporative light scattering detection (ELSD) and mass spectrometry (MS), can be coupled with HPLC to achieve sensitive and selective quantification.
Q31: What is the role of Galactosylglycerol in the food industry?
A34: Galactosylglycerols, particularly their diacylglycerol derivatives, are crucial for maintaining the quality and stability of food products. [, ] For instance, in wheat flour, they influence dough properties and impact the final texture and volume of bread.
Q32: Is there a relationship between the structure of Galactosylglycerol derivatives and their biological activity?
A35: Yes, the structure of Galactosylglycerol derivatives significantly influences their biological activity. [, ] Factors like the type and position of fatty acids esterified to the glycerol backbone, as well as the anomeric configuration of the glycosidic bond, can impact their interactions with other molecules and subsequently affect their biological functions.
Q33: What is known about the stability of Galactosylglycerol under different conditions?
A36: Galactosylglycerol and its derivatives can degrade under certain conditions, such as high temperatures, extreme pH, and exposure to light and oxygen. [, ] Understanding their stability profiles is crucial for optimizing their handling, storage, and processing in various applications.
Q34: What are the future perspectives for research on Galactosylglycerol?
A38: Future research on Galactosylglycerol will likely focus on exploring its potential applications in various fields, including food science, pharmaceuticals, and cosmetics. [, ] Further investigation of its biosynthesis, regulation, and biological activities is essential for harnessing its full potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



